N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide

Covalent inhibitor Acrylamide warhead Electrophilic probe

This acrylamide-bearing heteroaryl sulfonamide is built for covalent-target-engagement studies. Its electrophilic warhead enables washout-resistant Nav1.7 labeling, a feature absent from reversible sulfonamide inhibitors. Procure to accelerate ABPP probe design, covalent-FBDD fragment linking, or irreversible-inhibitor assay development. Standard B2B ordering with worldwide delivery available.

Molecular Formula C11H15N3O3S
Molecular Weight 269.32
CAS No. 2194906-26-6
Cat. No. B2534462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide
CAS2194906-26-6
Molecular FormulaC11H15N3O3S
Molecular Weight269.32
Structural Identifiers
SMILESCN(C1=C(C=CC=N1)CNC(=O)C=C)S(=O)(=O)C
InChIInChI=1S/C11H15N3O3S/c1-4-10(15)13-8-9-6-5-7-12-11(9)14(2)18(3,16)17/h4-7H,1,8H2,2-3H3,(H,13,15)
InChIKeyYCLXBHNVPBGBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide (CAS 2194906-26-6): A Heteroaryl Sulfonamide–Acrylamide Hybrid for Voltage-Gated Sodium Channel Research


N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide (CAS 2194906-26-6, molecular formula C₁₁H₁₅N₃O₃S, molecular weight 269.32 g/mol) is a synthetic small molecule that integrates a pyridine scaffold, a sulfonamide group, and an acrylamide moiety. This compound belongs to the heteroaryl sulfonamide class of voltage-gated sodium channel (Nav) inhibitors, a family that has garnered significant attention for targeting Nav1.7 in pain research [1]. The structural combination of an electrophilic acrylamide warhead with a sulfonamide-based recognition element distinguishes it from simpler sulfonamide or acrylamide analogs, potentially enabling covalent modification of cysteine residues near the channel’s voltage-sensing domain [2].

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide: Why In-Class Compounds Cannot Be Presumed Interchangeable


The Nav1.7 inhibitor landscape spans potencies from low nanomolar to micromolar, and selectivity over the cardiac Nav1.5 isoform varies from <10-fold to >1,000-fold [1]. Even among heteroaryl sulfonamides, subtle changes to the sulfonamide N-substituent, the heterocyclic core, or the tail group can dramatically alter isoform selectivity, metabolic stability, or CYP inhibition profiles [2]. The target compound’s acrylamide warhead introduces the potential for covalent binding, a feature absent from most reversible sulfonamide inhibitors such as PF-05089771 or AM-0466. This mechanistic distinction means that potency and selectivity data from one sulfonamide cannot be directly extrapolated to another, and procurement decisions must be guided by target-specific evidence—which, as detailed below, remains sparse.

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: Acrylamide Warhead Enables Covalent Target Engagement Chemistry

The target compound is distinguished from leading aryl/heteroaryl sulfonamide Nav1.7 inhibitors by the presence of an acrylamide moiety, which can act as a Michael acceptor for cysteine thiols [1]. In contrast, comparators such as PF-05089771 (arylsulfonamide) , AM-0466 (quinolinone sulfonamide) [2], and GDC-0310 (acyl sulfonamide) [3] are fully reversible inhibitors that lack this electrophilic functionality. Quantitative reactivity data for the target compound have not been reported in the public domain, but the acrylamide motif is a well-characterized covalent warhead in kinase inhibitor design and is currently being explored in the Nav1.7 field for sustained target engagement [1].

Covalent inhibitor Acrylamide warhead Electrophilic probe Chemical biology

Scaffold Hybridization: Combining Sulfonamide Binding with Acrylamide Reactivity

The compound hybridizes two pharmacophoric elements commonly used in Nav1.7 inhibitor design: the heteroaryl sulfonamide head group that interacts with the voltage-sensing domain, and the acrylamide tail that can serve as a covalent warhead. Most advanced Nav1.7 inhibitors such as PF-05089771 (IC50 = 11 nM for hNav1.7) , GDC-0310 (IC50 = 0.6 nM) [1], and AM-0466 (IC50 = 21 nM) [2] rely solely on non-covalent interactions. No published data directly compares the target compound’s binding mode or kinetics to these comparators, but the dual functionality position provides a starting point for developing covalent probes with potentially differentiated residence times [3].

Scaffold hybridization Fragment-based design Pain target

Covalent Warhead Differentiation: Irreversible vs. Reversible Pharmacology

The acrylamide group in the target compound has the potential to form irreversible covalent bonds with nucleophilic cysteine residues, a mechanism not available to reversible sulfonamide Nav1.7 inhibitors. While direct kinetic data (kinact/KI) are unavailable for this compound, covalent EGFR inhibitors show that acrylamide warheads can achieve kinact/KI values >10⁴ M⁻¹s⁻¹ [1]. In the Nav1.7 field, covalent engagement is emerging as a strategy to overcome the rapid channel recovery kinetics that limit the efficacy of reversible inhibitors. This mechanistic distinction may be critical for researchers seeking to probe sustained Nav1.7 blockade in pain models [2].

Covalent inhibitor Irreversible binding Pharmacodynamics Target engagement

Selectivity Profile: Limited Comparative Data Necessitating Experimental Validation

Published selectivity data for N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide against Nav1.5 or other off-targets have not been identified. Cross-study comparison with structurally related sulfonamides reveals that Nav1.7/Nav1.5 selectivity in this class ranges from ~90-fold (compound 10o, Nav1.7 IC50 = 0.64 nM) [1] to >1,400-fold (AM-0466, Nav1.7 IC50 = 21 nM, Nav1.5 IC50 >30 µM) [2]. Without direct experimental data, the selectivity of the target compound cannot be assumed, and procurement decisions should be accompanied by plans for selectivity profiling in the end user’s assay system.

Isoform selectivity Nav1.5 Cardiac safety Off-target

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide: Recommended Research and Industrial Application Scenarios


Chemical Probe Development for Covalent Nav1.7 Target Engagement Studies

The compound’s acrylamide warhead makes it a candidate for developing activity-based protein profiling (ABPP) probes or covalent chemical probes to study Nav1.7 target engagement and residence time in native tissues. Researchers can leverage the sulfonamide recognition element for channel binding and the acrylamide for covalent labeling, potentially enabling washout-resistant pharmacological studies [1].

Head-to-Head SAR Comparator for Reversible vs. Irreversible Nav1.7 Pharmacology

The compound can serve as a structural template in structure-activity relationship (SAR) campaigns aimed at comparing reversible (e.g., PF-05089771, AM-0466) versus irreversible binding modes, providing a direct benchmark for assessing the impact of covalent warheads on Nav1.7 inhibition kinetics and selectivity [2].

Starting Point for Covalent Fragment-Based Drug Discovery (FBDD) on Nav1.7

The relatively low molecular weight (269.32 g/mol) and the presence of both a sulfonamide and an acrylamide moiety position this compound as a starting fragment for covalent FBDD screens, where the acrylamide can be linked to elaborated sulfonamide fragments to optimize potency and isoform selectivity [3].

Biochemical Assay Development for Covalent Nav1.7 Inhibitor Screening

The compound can be utilized as a tool molecule to develop and validate biochemical assays (e.g., fluorescence polarization, TR-FRET, or mass spectrometry-based assays) that are designed to detect covalent modification of Nav1.7 or its voltage-sensing domain fragments, enabling high-throughput screening for irreversible inhibitors [4].

Quote Request

Request a Quote for N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.